Androstenediol 17-acetate
Overview
Description
Androstenediol-17-acetate, also known as 5-androstenediol 17β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound was never marketed and is primarily known for its role in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstenediol-17-acetate can be synthesized by reacting androstenediol with acetic anhydride. The process involves dissolving androstenediol in a suitable solvent, followed by the addition of acetic anhydride as an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the acetate ester. The product is then purified to obtain androstenediol-17-acetate with high purity .
Industrial Production Methods: While specific industrial production methods for androstenediol-17-acetate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Androstenediol-17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of androstenediol-17-acetate can yield ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Androstenediol-17-acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the development of new synthetic pathways and production methods for steroid compounds
Mechanism of Action
The mechanism of action of androstenediol-17-acetate involves its conversion to active metabolites, such as testosterone. This conversion is facilitated by enzymes like 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These metabolites then interact with androgen receptors, leading to various physiological effects, including muscle growth and hormone regulation .
Comparison with Similar Compounds
Androstenediol-17-acetate is structurally related to several other compounds, including:
- Androstenediol (androst-5-ene-3β,17β-diol)
- Androstenedione (androst-4-ene-3,17-dione)
- Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
- 3β-androstanediol (5α-androstane-3β,17β-diol)
Compared to these compounds, androstenediol-17-acetate is unique due to its specific esterification at the C17β position, which can influence its metabolic stability and activity .
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDNPBLUVJZAEA-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312069 | |
Record name | Androstenediol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-72-4 | |
Record name | Androstenediol 17-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol 17-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenediol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTENEDIOL 17-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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